Product packaging for 4-Nitrosobenzonitrile(Cat. No.:CAS No. 31125-07-2)

4-Nitrosobenzonitrile

Cat. No.: B1604511
CAS No.: 31125-07-2
M. Wt: 132.12 g/mol
InChI Key: UBLUNBIUDODHRO-UHFFFAOYSA-N
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Description

Contextual Significance within the Class of Aromatic Nitroso Compounds

Aromatic C-nitroso compounds, such as 4-nitrosobenzonitrile, occupy a unique chemical space, existing as intermediates on the redox scale between nitroarenes and anilines. researchgate.netdiva-portal.org A defining characteristic of this class is their propensity to exist in a monomer-dimer equilibrium. researchgate.netacs.org In solution, they typically appear as blue or green-colored monomers, while in the solid state, they often form colorless dimers, known as azodioxides. acs.orgsemanticscholar.orgthieme-connect.de This equilibrium is influenced by environmental factors and the electronic nature of substituents on the aromatic ring. semanticscholar.orgat.ua

The presence of a strong electron-withdrawing nitrile group in this compound enhances the reactivity of the nitroso group, particularly towards dimerization. at.ua This high reactivity presents both a challenge and an opportunity for chemists. While it makes the synthesis and isolation of the pure monomer difficult, it also drives its utility in various chemical transformations. semanticscholar.orgescholarship.orgnih.gov The synthesis of aromatic nitroso compounds is often complicated by the potential for over-oxidation to the corresponding nitro compound or over-reduction to the amine, as well as the formation of side products like azo and azoxy compounds. researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 31125-07-2 chemicalbook.com
Molecular Formula C₇H₄N₂O chemicalbook.com
Molecular Weight 132.12 g/mol chemicalbook.com
Melting Point 136-137 °C chemicalbook.comchemicalbook.com
Appearance Light yellow solid researchgate.net
Boiling Point (Predicted) 274.9 ± 23.0 °C chemicalbook.com
Density (Predicted) 1.14 ± 0.1 g/cm³ chemicalbook.com

Strategic Importance in Synthetic Organic Chemistry and Materials Science

This compound serves as a versatile building block, enabling the construction of complex molecular architectures and functional materials.

In synthetic organic chemistry , its electron-deficient nature makes it a powerful reagent in several key reactions. It functions as an efficient dienophile in [4+2] cycloaddition reactions, a fundamental process for forming six-membered rings. libretexts.orgorganic-chemistry.orguc.ptlibretexts.org The electron-withdrawing nitrile group activates the nitroso moiety, facilitating reactions with conjugated dienes. mdpi.com Furthermore, this compound reacts with organoboron compounds, such as methylboronic acid, in the presence of a phosphite (B83602) reagent to selectively produce mono-N-methylated anilines, which are important scaffolds in pharmaceuticals. nih.govacs.orgresearchgate.net This method is notable for avoiding the overmethylation that can plague other synthetic routes. nih.gov Another significant transformation is its reductive dimerization to yield azoxybenzenes, a reaction that can be performed under continuous flow conditions using immobilized catalysts. d-nb.inforesearchgate.net

In the realm of materials science , this compound is a key precursor for creating novel porous materials. semanticscholar.orgresearchgate.net A significant application involves its superacid-catalyzed cyclotrimerization to form 2,4,6-tris(4-cyanophenyl)-1,3,5-triazine (B1596482) derivatives. semanticscholar.orgresearchgate.net These triazine-based structures can then self-polymerize through their nitroso functionalities to create azodioxy-linked porous organic polymers (POPs). semanticscholar.orgresearchgate.netresearchgate.net These POPs are crystalline materials with potential applications in gas storage and separation, particularly for the capture of carbon dioxide, due to the nitrogen-rich network. semanticscholar.orgresearchgate.netresearchgate.net

Table 2: Key Synthetic Applications of this compound

Reaction Type Reactant(s) Product Type Significance Reference(s)
Cyclotrimerization This compound (self) Triazine-based oligomers/polymers Forms azodioxy-linked porous organic polymers for CO₂ capture. semanticscholar.orgresearchgate.netresearchgate.net
N-Methylation Methylboronic acid, P(OEt)₃ 4-(Methylamino)benzonitrile Selective synthesis of a mono-N-methyl aniline (B41778) derivative. nih.govacs.org
Reductive Dimerization Cyclohexanone (additive) 1,2-bis(4-cyanophenyl)diazene oxide Efficient synthesis of azoxybenzenes under flow conditions. d-nb.info
Cycloaddition Conjugated Dienes Dihydro-oxazine derivatives Acts as an electron-poor dienophile in [4+2] cycloadditions. mdpi.com
Indole (B1671886) Synthesis Alkynones 3-Aroyl-N-hydroxyindoles Annulation reaction to form valuable N-hydroxy indole cores. scirp.org

Current Research Challenges and Emerging Opportunities in this compound Chemistry

The high reactivity that makes this compound a useful synthetic tool also presents significant research challenges . The primary difficulty lies in its synthesis and handling. semanticscholar.orgnih.gov Traditional methods involving the oxidation of anilines (like 4-aminobenzonitrile) or the reduction of nitroarenes often suffer from poor control, leading to undesired side products or further reactions. researchgate.netdiva-portal.org The inherent instability of many nitrosoarenes can lead to degradation during purification steps like column chromatography. acs.org Therefore, developing robust and selective synthetic protocols that prevent over-reduction or over-oxidation remains a key focus. researchgate.net

Despite these challenges, emerging opportunities are continually expanding the applications of this compound. A significant breakthrough is the development of novel synthetic methods that are more tolerant of sensitive functional groups. For instance, the direct nitrosation of arylboronic acid precursors has been shown to be a mild and efficient route to nitrosoarenes, particularly for electron-deficient systems that are challenging to synthesize via other methods. scirp.org

The most promising area of opportunity lies in the continued development of functional materials. The ability of this compound and other polynitroso aromatics to self-polymerize into ordered, crystalline azodioxy-linked networks is a major advance in the design of porous organic polymers. semanticscholar.orgresearchgate.net These materials are being actively investigated for applications beyond gas capture, including organic electronics and catalysis, highlighting the bright future for research into this fascinating and versatile chemical compound. semanticscholar.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O B1604511 4-Nitrosobenzonitrile CAS No. 31125-07-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31125-07-2

Molecular Formula

C7H4N2O

Molecular Weight

132.12 g/mol

IUPAC Name

4-nitrosobenzonitrile

InChI

InChI=1S/C7H4N2O/c8-5-6-1-3-7(9-10)4-2-6/h1-4H

InChI Key

UBLUNBIUDODHRO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)N=O

Canonical SMILES

C1=CC(=CC=C1C#N)N=O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Nitrosobenzonitrile

Oxidative Approaches from Aromatic Amine Precursors

The most direct and common route to 4-nitrosobenzonitrile involves the oxidation of 4-aminobenzonitrile (B131773). The key challenge in this transformation is achieving selective oxidation to the nitroso stage without further oxidation to the corresponding nitro compound, 4-nitrobenzonitrile (B1214597). Careful selection of catalysts, oxidizing agents, and reaction conditions is paramount to obtaining high yields of the desired product.

Transition Metal-Mediated Oxidations (e.g., Tungstate (B81510)/Peroxide Systems)

Transition metal complexes, particularly those involving tungsten, are effective catalysts for the oxidation of aromatic amines using hydrogen peroxide (H₂O₂), an environmentally benign oxidant whose only byproduct is water. Systems employing sodium tungstate (Na₂WO₄) or heteropolyacids like phosphotungstic acid (H₃PW₁₂O₄₀) with H₂O₂ have been successfully used for the oxidation of anilines.

A critical factor in these reactions is temperature control. The oxidation of an aromatic amine proceeds stepwise, first to the N-arylhydroxylamine, then to the nitrosoarene, and finally to the nitroarene. Lower reaction temperatures, typically between 5°C and 25°C, favor the formation and isolation of the nitroso intermediate. As the temperature increases, the rate of the subsequent oxidation to the nitro compound becomes more significant, reducing the yield of the desired nitroso product. For instance, studies on aniline (B41778) oxidation have shown that while reflux temperatures can produce nitroarenes in good yields, performing the reaction at room temperature selectively yields the nitroso derivative.

Table 1: Transition Metal-Mediated Oxidation of Anilines to Nitrosoarenes This table presents generalized conditions for the selective oxidation of anilines, which are applicable to the synthesis of this compound from 4-aminobenzonitrile.

Catalyst SystemOxidantSolventTemperature (°C)Selectivity
Sodium Tungstate (Na₂WO₄)H₂O₂Water (solvent-free)5-25High for Nitroso
Phosphotungstic Acid (H₃PW₁₂O₄₀)H₂O₂DichloromethaneRoom TempHigh for Nitroso
PeroxotungstophosphateH₂O₂ChloroformRoom TempHigh for Nitroso
Methylrhenium Trioxide (MTO)H₂O₂Ethanol/DCM0-25Good for Nitroso

Peroxide-Based Oxidation Protocols (e.g., Oxone-Mediated Syntheses)

Oxone, a stable and versatile triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅) as the active component, serves as an efficient and green oxidizing agent in organic synthesis. It is widely used for the oxidation of various functional groups, including the conversion of primary aromatic amines to their corresponding nitro compounds.

This oxidation is known to proceed through the nitroso intermediate. While many protocols are optimized for the complete conversion to the nitro derivative, modification of the reaction conditions—such as stoichiometry of the oxidant, reaction time, and temperature—can allow for the isolation of the this compound intermediate. The use of a buffered aqueous acetone (B3395972) solution is a common approach for these transformations. The reaction is typically performed at room temperature, offering a mild and operationally simple method for the synthesis.

Table 2: Oxone-Mediated Oxidation of Primary Aromatic Amines

SubstrateOxidantSolvent SystemConditionsProduct Stage
Primary Aromatic AmineOxone®Aqueous AcetoneBuffered (NaHCO₃), Room TempNitroso (Intermediate)
Primary Aromatic AmineOxone®Aqueous AcetoneBuffered (NaHCO₃), Room TempNitro (Final Product)

Indirect Synthetic Pathways to this compound Scaffolds

Besides the direct oxidation of 4-aminobenzonitrile, indirect methods provide alternative access to the this compound structure. These pathways typically start from precursors that are either more or less oxidized than the corresponding aromatic amine.

One significant indirect route is the partial reduction of 4-nitrobenzonitrile . The reduction of a nitro group can be stopped at the nitroso or hydroxylamine (B1172632) stage with the appropriate choice of reducing agent and conditions. While strong reducing agents like catalytic hydrogenation with Pd/C typically lead to the full reduction to the amine, milder or more specific reagents can favor the formation of the nitroso compound. nih.govwikipedia.org For example, reagents such as zinc dust in the presence of ammonium (B1175870) chloride or certain metal hydrides under controlled conditions have been used to form aryl hydroxylamines, which can be subsequently oxidized to the nitrosoarene. wikipedia.org Photo-induced reductions have also shown that the nitrosoarene is a key intermediate. ccspublishing.org.cn

Another classic indirect method is the Fischer-Hepp rearrangement . dbpedia.orgwikipedia.org This acid-catalyzed intramolecular reaction transforms an N-nitrosoaniline into a C-nitrosoaniline, with the nitroso group typically migrating to the para position. wikipedia.org To synthesize this compound via this route, a precursor such as N-nitroso-4-cyanoaniline would be treated with an acid like hydrochloric acid. This pathway is particularly useful when direct para-nitrosation is not feasible. dbpedia.orgwikipedia.org

Green Chemistry Considerations and Sustainable Syntheses of this compound

Modern synthetic chemistry emphasizes the use of environmentally friendly and sustainable practices. The synthesis of this compound can be approached with several green chemistry principles in mind.

Use of Safer Reagents and Solvents : The use of hydrogen peroxide as an oxidant is a prime example of a green reagent, as its only byproduct is water. Similarly, Oxone is considered an environmentally benign oxidant due to its stability, low toxicity, and the generation of simple inorganic salts as byproducts.

Catalysis : Employing catalysts, such as the tungstate or heteropolyacid systems, in small amounts is preferable to using stoichiometric reagents. The potential for developing recyclable heterogeneous catalysts for these oxidations further enhances the sustainability of the process.

Atom Economy and Waste Prevention : Direct oxidation pathways from 4-aminobenzonitrile generally have better atom economy than multi-step indirect routes. Optimizing reactions to achieve high selectivity for this compound prevents the formation of byproducts like the over-oxidized 4-nitrobenzonitrile, thereby minimizing waste and simplifying purification.

Energy Efficiency : Performing reactions at ambient temperature, as is possible with both tungstate/peroxide and Oxone systems, reduces energy consumption compared to methods requiring heating or refluxing.

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound via the oxidation of 4-aminobenzonitrile is understood to proceed through a well-defined mechanistic pathway involving two successive oxidation steps.

The initial step involves the oxidation of the primary aromatic amine to the corresponding N-arylhydroxylamine (in this case, N-(4-cyanophenyl)hydroxylamine). This intermediate is then subjected to a second oxidation step, which converts the hydroxylamine into the final This compound product. ccspublishing.org.cn

Step 1 (Oxidation): 4-Aminobenzonitrile → N-(4-cyanophenyl)hydroxylamine

Step 2 (Oxidation): N-(4-cyanophenyl)hydroxylamine → this compound

If the oxidizing conditions are too harsh or the reaction is not carefully controlled, the this compound can undergo a third oxidation to yield 4-nitrobenzonitrile. The selectivity of the synthesis hinges on the ability to halt the reaction after the second oxidation step. The relative rates of these oxidation steps are influenced by the specific oxidant, catalyst, and reaction conditions (especially temperature), which is why precise control is necessary to achieve a high yield of the desired nitroso compound.

Reactivity Profiles and Reaction Mechanisms of 4 Nitrosobenzonitrile

Electrophilic and Nucleophilic Character of the Nitroso Functionality in 4-Nitrosobenzonitrile

The nitroso group (–N=O) in this compound imparts a dual chemical character to the molecule, allowing it to act as both an electrophile and a nucleophile. This ambiphilic nature is central to its reactivity. The nitrogen atom, being electron-deficient, is the primary electrophilic center, while the oxygen atom, with its lone pairs of electrons, acts as a nucleophilic center. youtube.com

The electronic properties of the nitroso group are significantly influenced by the rest of the aromatic system. In this compound, the presence of the strongly electron-withdrawing nitrile (–CN) group in the para position enhances the electrophilic character of the aromatic ring. Quantum mechanics analyses, specifically of the Lowest Unoccupied Molecular Orbital (LUMO), indicate significant electrophilic lobes on the C4 carbon (attached to the nitroso group) and the C1 carbon (attached to the nitrile group). wuxibiology.com This activation makes the ring susceptible to nucleophilic aromatic substitution. wuxibiology.comvulcanchem.com

The nitroso group itself can engage in reactions characteristic of both electrophiles and nucleophiles:

Electrophilic Behavior: The nitrogen atom can be attacked by nucleophiles. This is a key step in reactions such as reductive dimerization. d-nb.info

This dual character allows this compound to participate in a diverse range of chemical transformations, from dimerization to cycloadditions.

Dimerization and Oligomerization Phenomena of this compound

A hallmark of aromatic C-nitroso compounds is their propensity to undergo reversible dimerization and oligomerization. researchgate.net this compound is a prime example of this behavior, readily forming larger structures through intermolecular interactions of its nitroso groups. semanticscholar.orgresearchgate.net This process is a dynamic equilibrium between the monomeric (Ar–N=O) and dimeric forms, which strongly influences the compound's reactivity by creating an "inactive" reservoir of dimers. researchgate.net

The dimerization of this compound leads to the formation of azodioxy compounds, also known as azodioxides. researchgate.netnih.gov In the solid state, aromatic nitroso compounds predominantly exist as the more stable E-azodioxides. semanticscholar.orgresearchgate.net Research has shown that this compound, in its solid form, organizes into E-azodioxy oligomers or polymers. semanticscholar.orgnih.govresearchgate.net These polymeric structures are often crystalline. nih.govresearchgate.net

In solution, an equilibrium is established between the nitroso monomer and its dimer. researchgate.netresearchgate.net This equilibrium can typically be shifted towards the Z-stereoisomer of the azodioxide at lower temperatures. researchgate.netresearchgate.net Under specific conditions, such as reductive dimerization using a proline-based catalyst, this compound can also form a different type of dimer, 1,2-bis(4-cyanophenyl)diazene oxide, which is an azoxybenzene. d-nb.info

A novel synthetic strategy has been developed that utilizes the dimerization tendency of this compound. This involves the cyclotrimerization of this compound to produce triazine-based trinitroso compounds, which subsequently form E-azodioxy polymers in the solid state. semanticscholar.orgnih.govresearchgate.net

Table 1: Dimerization and Oligomerization Products of this compound

Reactant Conditions Product(s) Reference(s)
This compound Solid state E-azodioxy oligomers/polymers semanticscholar.org, researchgate.net, nih.gov, researchgate.net
This compound Solution Monomer-dimer equilibrium (Z-azodioxide favored at low temp.) researchgate.net, researchgate.net
This compound Reductive conditions (proline catalyst, ketone) 1,2-bis(4-cyanophenyl)diazene oxide (azoxybenzene) d-nb.info
This compound Trifluoromethanesulfonic acid, 110 °C Triazine-based polymer network (via cyclotrimerization) semanticscholar.org, researchgate.net, nih.gov

The dimerization of aromatic C-nitroso compounds to azodioxides is a spontaneous and reversible process. researchgate.net In solution, the equilibrium between the monomer and the dimer is sensitive to several factors, including temperature, concentration, and solvent. researchgate.net Higher temperatures tend to shift the equilibrium towards the monomeric form, while lower temperatures favor the dimer. researchgate.netresearchgate.net

The formation of the azodioxy bond can be understood as a self-addition where the nucleophilic oxygen of one nitroso monomer attacks the electrophilic nitrogen of another. This process can continue, leading to the formation of oligomers or one-dimensional polymers linked by azodioxy groups. researchgate.net In the case of poly-nitroso compounds derived from the cyclotrimerization of this compound, these interactions can lead to the formation of two-dimensional or three-dimensional polymer networks. researchgate.netnih.gov Computational studies on related systems suggest that specific packing configurations, such as eclipsed AA configurations, are preferred in the formation of these organized polymer networks. semanticscholar.orgnih.gov

The reversible nature of the azodioxy bond is also a key feature. Under cryogenic conditions, the bond can be cleaved by UV light, regenerating the monomer, and then reformed by an increase in temperature, making these systems potential molecular switches. researchgate.netresearchgate.net

Cycloaddition Reactions Involving this compound

The nitroso group is a versatile functional group for cycloaddition reactions, where it can act as the "enophile" in an ene reaction or as a dienophile in Diels-Alder reactions. wikipedia.org

The ene reaction is a pericyclic reaction between an alkene possessing an allylic hydrogen (the "ene") and a component with a multiple bond, known as the "enophile". wikipedia.org Nitroso compounds are effective enophiles due to the N=O double bond. While specific studies detailing the thermal ene reaction of this compound with unsaturated hydrocarbons are not prevalent in the reviewed literature, the fundamental reactivity of the nitroso group suggests its capability for such transformations. Research on 2-nitrosobenzaldehyde has shown that the excited nitroso group can participate in intramolecular hydrogen abstraction, a process analogous to the hydrogen shift in an ene reaction. oup.com Furthermore, it has been demonstrated that this compound can undergo hydrogen abstraction when irradiated in a hydrogen-donating solvent like 2-propanol. oup.com These findings support the potential for this compound to engage as an enophile in ene reactions with suitable ene components, such as alkenes and functionalized alkenes. wikipedia.orgbyjus.comlibretexts.org

A [3+2] cycloaddition is a reaction that forms a five-membered ring from a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile). wikipedia.org While this compound is not itself a 1,3-dipole, it can serve as a valuable precursor to species that readily undergo [3+2] cycloadditions.

A relevant transformation pathway involves the conversion of the nitroso compound into a nitrone. Nitrones are well-established 1,3-dipoles that react with alkenes (dipolarophiles) to form five-membered isoxazolidine (B1194047) rings. rsc.orgmdpi.com For example, this compound could react with a suitable ylide or other carbene precursor to generate a nitrone bearing the 4-cyanophenyl substituent. This in situ generated nitrone could then be trapped by an alkene in a [3+2] cycloaddition reaction. This strategy leverages the reactivity of the nitroso group to access complex heterocyclic structures, demonstrating its synthetic potential beyond its direct participation in cycloadditions. rsc.orgmdpi.com

Redox Chemistry of the Nitroso Group in this compound

The nitroso group is an intermediate in the redox scale between nitroarenes and anilines. semanticscholar.org This positions this compound as a key player in various redox transformations.

The reduction of the nitroso group is a fundamental reaction in organic synthesis, often leading to the formation of amines. fiveable.me Aromatic C-nitroso compounds can be reduced to N-arylhydroxylamines, which can be further reduced to the corresponding anilines. semanticscholar.org This two-step reduction is a common pathway for converting nitroarenes to anilines, with the nitroso compound as a key intermediate. fiveable.mesemanticscholar.org

Classic methods for preparing aromatic C-nitroso compounds involve the partial reduction of an aromatic nitro derivative to N-arylhydroxylamine, followed by oxidation. semanticscholar.org Conversely, the reduction of this compound would be expected to yield 4-hydroxylaminobenzonitrile and subsequently 4-aminobenzonitrile (B131773). The selective synthesis of mono-N-methyl aromatic amines has been achieved by reacting aromatic nitroso compounds with methylboronic acid, a process that avoids overmethylation. nih.govacs.org

A study on the synthesis of mono-N-methyl aromatic amines demonstrated the conversion of various nitrosoarenes to their corresponding N-methylamines. acs.org While this compound was not explicitly included in the substrate table of this particular study, the general applicability of the method to other nitrosoarenes, such as 4-nitrosobenzaldehyde, suggests a similar reactivity for this compound. acs.org

Table 1: Examples of Reductive Transformations of Aromatic Nitroso Compounds

Starting Nitroso CompoundReagents and ConditionsProductYield (%)Reference
4-Methoxy-4-nitrosobenzeneMethylboronic acid, P(OEt)3, Toluene, rt, 20 min4-Methoxy-N-methylaniline75 acs.org
4-NitrosobenzaldehydeMethylboronic acid, P(OEt)3, Toluene, rt, 20 min4-(Methylamino)benzaldehyde68 acs.org
1-Fluoro-4-nitrosobenzeneMethylboronic acid, P(OEt)3, Toluene, rt, 20 min4-Fluoro-N-methylaniline71 nih.gov

The oxidation of the nitroso group can lead back to the corresponding nitro compound. nih.gov This transformation is a key step in some synthetic routes where the nitroso group acts as an intermediate. semanticscholar.org For instance, the synthesis of aromatic polynitroso compounds can involve the oxidation of N-arylhydroxylamines. semanticscholar.org

In the context of this compound, oxidative processes could potentially convert it to 4-nitrobenzonitrile (B1214597). While direct oxidation studies on this compound are not extensively detailed in the provided search results, the general principle of nitroso group oxidation is well-established. nih.gov For example, the oxidation of anilines is a common method for synthesizing nitrosoarenes, highlighting the reversible nature of the amine-hydroxylamine-nitroso-nitro redox continuum. nih.gov

The synthesis of this compound itself can be achieved through the oxidation of 4-aminobenzonitrile using an oxidizing agent like Oxone®. unibo.it This process underscores the oxidative pathway leading to the formation of the nitroso group.

Radical Reactions Involving this compound

Nitroso compounds are known to be excellent radical traps, reacting readily with a variety of radical species. rsc.org This reactivity makes them valuable tools in studying radical reaction mechanisms and for the synthesis of complex nitrogen-containing molecules. rsc.org

Hydrogen atom abstraction is a fundamental process in radical chemistry. unt.edu While direct evidence of this compound acting as a hydrogen atom abstractor is not explicitly detailed in the provided results, the general reactivity of nitroso compounds suggests this possibility. rsc.org The formation of aminoxyl radicals often proceeds through the addition of a radical to the nitroso group, a process that can be initiated by hydrogen abstraction from a suitable donor. rsc.org

In a broader context, hydrogen atom abstraction is a key step in many radical reactions, such as the dehalogenation of alkyl halides using tributyltin hydride, where a tin radical abstracts a hydrogen atom. libretexts.org The propensity of nitrosoarenes to engage in radical reactions implies that under appropriate conditions, this compound could participate in similar hydrogen abstraction processes. rsc.org

A key feature of the radical chemistry of nitrosoarenes is their reaction with carbon-centered radicals to form stable aminoxyl radicals (also known as nitroxide radicals). rsc.orgrsc.org A pulse radiolysis study showed that α-monoalkoxyalkyl radicals, generated from ethers like 1,4-dioxane (B91453) and tetrahydrofuran, add to 4-nitrobenzonitrile (a related compound) to form N-alkoxyaminoxyl-type radicals. rsc.org These aminoxyl radicals exhibit characteristic absorption maxima around 310 nm and are relatively stable, decaying slowly. rsc.org

The subsequent fate of these aminoxyl radicals can involve fragmentation through two main pathways: heterolysis of the C–O bond, leading to one-electron oxidation of the original radical, and homolysis of the N–O bond, which results in the formation of an oxyl radical that can undergo further fragmentation. rsc.org For the aminoxyl radical derived from 1,4-dioxane and 4-nitrobenzonitrile, these two pathways occur in a roughly 45:55 ratio. rsc.org

Table 2: Products from the γ-Radiolysis of N₂O-Saturated 1,4-Dioxane in the Presence of 4-Nitrobenzonitrile

ProductG-value (10⁻⁷ mol J⁻¹)Reference
1,4-Dioxan-2-one0.3 rsc.org
2-Hydroxy-1,4-dioxane2.5 rsc.org
Ethane-1,2-diol monoformate2.1 rsc.org
Ethane-1,2-diol diformate0.7 rsc.org
Formaldehyde2.1 rsc.org
This compound and other reduction productsNot quantified rsc.org

Photochemical Reactivity of this compound

The photochemical reactivity of nitroso compounds is a well-documented area of study. at.ua Aromatic C-nitroso compounds are known to dimerize to form azodioxy compounds, and this equilibrium can be influenced by light. researchgate.net Specifically, under cryogenic conditions in the solid state, the azodioxy bond can be cleaved by UV light and then regenerated by an increase in temperature, suggesting potential applications as molecular switches. researchgate.net

A study on cyanoazobenzene derivatives, which are structurally related to this compound, investigated their photochemical behavior in supramolecular systems. unibo.it While this study focused on the E-Z photoisomerization of the azobenzene (B91143) moiety, it provides context for the photochemical properties of molecules containing a cyano group on a benzene (B151609) ring. unibo.it

Furthermore, a recent study reported on the synthesis of aromatic polynitroso compounds, including a novel synthetic strategy involving the cyclotrimerization of this compound. semanticscholar.orgresearchgate.net This reaction was carried out by treating this compound with trifluoromethanesulfonic acid at elevated temperatures. semanticscholar.org This demonstrates a thermally induced transformation, which can sometimes be related to photochemical reactivity pathways.

Predicting the photochemical reactivity of a compound based solely on its UV/vis absorption spectrum can be misleading, as the wavelength-dependent reactivity does not always correlate with absorption maxima. nih.gov Therefore, detailed experimental studies, such as the generation of photochemical action plots, are necessary to fully understand the photochemical behavior of this compound. nih.govnih.gov

Photoinduced Transformations and Transient Intermediates

The primary photoinduced transformation of this compound involves the dissociation of its dimeric form, an azodioxybenzene derivative, into monomeric radicals upon exposure to ultraviolet (UV) light. This process is most efficiently studied in the solid state at cryogenic temperatures.

Detailed Research Findings:

In the solid state, aromatic C-nitroso compounds predominantly exist as colorless or pale-yellow E-azodioxy dimers. semanticscholar.org The crucial transformation is the cleavage of the covalent bond between the two nitrogen atoms of the dimer upon UV irradiation. researchgate.netresearchgate.net This photodissociation generates two equivalents of the this compound monomer, which is a transient intermediate. researchgate.net This process has been observed to occur efficiently when the crystalline dimers are cooled to cryogenic temperatures (e.g., 10-12 K) and irradiated with UV light, such as a 254 nm source. researchgate.net

The resulting monomer is a highly reactive species. The presence of the nitroso group makes the monomer deeply colored, typically appearing blue or green, which allows the transformation to be monitored visually and spectroscopically. researchgate.net While the dimer is stable, the monomeric form is a transient species that readily undergoes thermal re-dimerization when the temperature is raised above a certain threshold (e.g., 170 K). researchgate.net

In addition to the primary dimer-to-monomer dissociation, other photochemical pathways can occur under different conditions. For instance, in a hydrogen-donating solvent like 2-propanol, irradiation of this compound can lead to hydrogen abstraction, forming a hydroxylaminyl radical (ArN•-OH) as a transient intermediate. oup.com However, the reversible photodissociation of the dimer is the key transformation related to its photochromic behavior.

Table 1: General Findings on Photoinduced Dissociation of Aromatic Nitroso Dimers

ParameterDescriptionCitation
Precursor E-azodioxy dimer of the aromatic nitroso compound. semanticscholar.orgresearchgate.net
Stimulus UV light irradiation (e.g., 254 nm). researchgate.net
Condition Solid state, cryogenic temperatures (e.g., 10-12 K). researchgate.netresearchgate.net
Transformation Cleavage of the N-N bond in the azodioxy dimer. researchgate.net
Transient Intermediate Two equivalents of the colored nitroso monomer. researchgate.net
Observation A distinct color change from colorless/yellow to blue/green. researchgate.net

Photochromic Behavior of this compound and its Derivatives

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This compound exhibits this behavior, based on the reversible photodissociation of its dimer.

Detailed Research Findings:

The photochromism of this compound is a photothermal process rooted in the monomer-dimer equilibrium. researchgate.net The cycle is initiated by UV light, which provides the energy to break the N-N bond of the dimer, shifting the equilibrium almost entirely to the monomeric form. This constitutes the forward, light-induced reaction.

The reverse reaction, which restores the original dimeric state, can be triggered in two ways:

Thermally: By raising the temperature above a certain point (typically above 170 K for many nitroso compounds), the monomers regain sufficient kinetic energy to overcome the barrier to dimerization. researchgate.net

Photochemically: In some systems, the monomer can be converted back to the dimer by irradiation with visible light of a wavelength that the monomer absorbs. researchgate.net

This reversible "chemical switch" allows for the breaking and reforming of a covalent bond, a process that is of interest for developing supramolecular self-assembly systems and photoswitchable materials. researchgate.net The efficiency and reversibility of this cycle are often controlled by topochemical factors within the crystal lattice. researchgate.net The synthesis of more complex molecules, such as triazine-based trinitroso compounds, has been achieved through the cyclotrimerization of this compound, indicating its utility as a building block for advanced photo-responsive materials. semanticscholar.orgresearchgate.net

Table 2: Characteristics of the Photochromic System of Aromatic Nitroso Compounds

StateChemical SpeciesColorInduction Method (Forward)Induction Method (Reverse)Citation
Initial State Azodioxy DimerColorless / Yellow-Warming (>170 K) or Visible Light researchgate.net
Photo-induced State Nitroso MonomerBlue / GreenUV Light (~254 nm)- researchgate.net

Spectroscopic Elucidation of 4 Nitrosobenzonitrile and Its Derivatives/intermediates

Infrared (IR) Spectroscopy for Vibrational Analysis of 4-Nitrosobenzonitrile

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org For this compound, IR spectroscopy is particularly useful for confirming the presence of its two key functional groups: the nitroso (-N=O) group and the nitrile (-C≡N) group.

Characteristic Stretching Modes of the Nitroso and Nitrile Functional Groups

The nitrile group (-C≡N) exhibits a sharp and intense absorption band in a relatively uncongested region of the IR spectrum, making it easily identifiable. spectroscopyonline.com The stretching vibration of the carbon-nitrogen triple bond in aromatic nitriles typically appears in the range of 2240-2220 cm⁻¹. spectroscopyonline.com This peak's intensity is due to the significant change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com

The nitroso group (-N=O) also has characteristic stretching frequencies. C-nitroso compounds typically show an N=O stretching absorption in the region of 1600-1500 cm⁻¹. The exact position can be influenced by the electronic environment of the molecule. The nitro group (NO2), a related functional group, shows two strong, characteristic peaks corresponding to asymmetric and symmetric stretching vibrations. spectroscopyonline.com

Assignment of Vibrational Frequencies through Computational Correlation

Computational chemistry provides a powerful method for assigning vibrational frequencies observed in experimental IR spectra. smu.edu By calculating the theoretical vibrational spectrum of a molecule like this compound using methods such as Density Functional Theory (DFT), a direct comparison can be made with the experimental spectrum. This correlation allows for a more confident assignment of specific absorption bands to particular molecular vibrations. smu.edu This approach is especially valuable for complex molecules where vibrational modes may overlap or be difficult to assign based on empirical data alone. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. msu.edu By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. organicchemistrydata.org

Structural Characterization and Purity Assessment via ¹H and ¹³C NMR

¹H and ¹³C NMR spectroscopy are used to provide a complete picture of the carbon and proton framework of this compound. rsc.org The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). The aromatic protons of this compound would appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing nitroso and nitrile groups.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon of the nitrile group is typically found in the 115-125 ppm range. The aromatic carbons would also have distinct chemical shifts influenced by the substituents. Both ¹H and ¹³C NMR are crucial for confirming the successful synthesis of this compound and for assessing its purity by detecting the presence of any starting materials or byproducts. rsc.org

Table 1: Representative NMR Data for Benzonitrile (B105546) Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
BenzonitrileCDCl₃7.47 (t, J = 8.0Hz, 1H), 7.60 (d, J = 8.0Hz, 1H), 7.64 (d, J = 8.0Hz, 2H) rsc.org112.2, 118.6, 128.9, 132.0, 132.6 rsc.org
4-Nitrobenzonitrile (B1214597)CDCl₃7.89 (d, J = 8.0Hz, 2H), 8.35 (d, J = 8.0Hz, 2H) rsc.org116.7, 118.2, 124.2, 133.4, 150.0 rsc.org

Application of NMR for Monitoring Reaction Progress and Intermediate Formation

NMR spectroscopy is not only used for final product characterization but also as a powerful tool for monitoring the progress of chemical reactions in real-time. sciepub.comrptu.de By taking NMR spectra of the reaction mixture at different time intervals, one can observe the disappearance of reactant signals and the appearance of product signals. sciepub.com This allows for the determination of reaction kinetics and the identification of any transient intermediates that may form during the reaction. rptu.de For the synthesis of this compound, for instance from the oxidation of 4-aminobenzonitrile (B131773), ¹H NMR could be used to track the conversion by monitoring the signals of the aromatic protons as the amino group is transformed into a nitroso group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. msu.edulibretexts.org This technique is particularly useful for studying compounds with chromophores, which are light-absorbing functional groups. msu.edu

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to electronic transitions within the molecule. The aromatic ring, the nitrile group, and the nitroso group all contribute to the electronic structure and thus the UV-Vis spectrum. Typically, aromatic compounds exhibit strong absorptions due to π→π* transitions. The nitroso group can give rise to a characteristic, though often weak, n→π* transition in the visible region of the spectrum, which would impart a color to the compound. It is suggested that this compound may exhibit π→π* transitions around 270 nm and n→π* transitions near 450 nm. vulcanchem.com

Table 2: UV-Vis Absorption Data for a Related Compound

CompoundSolventλmax (nm)Molar Absorptivity (ε)
4-NitrobenzaldehydeNot Specified26615849

Mass Spectrometry (MS) for Molecular Structure Confirmation of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In this technique, a molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio.

For this compound, mass spectrometry would confirm its molecular weight of approximately 132.12 g/mol . The NIST WebBook for the related compound, 4-nitrobenzonitrile, provides its molecular weight as 148.1189 g/mol , illustrating the type of precise data obtainable. nist.gov Electron ionization (EI) is a common method used in mass spectrometry where high-energy electrons bombard the sample, leading to ionization and fragmentation. nist.gov The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure and can be used for its identification. While a specific mass spectrum for this compound was not found, the general fragmentation patterns of aromatic nitroso compounds would be expected. nih.gov

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. 6-napse.comucmerced.edu By analyzing the diffraction pattern of X-rays passing through a crystalline solid, the arrangement of atoms and the distances between them can be determined. 6-napse.com

In the solid state, aromatic C-nitroso compounds have a known tendency to form dimers or polymers, most commonly as E-azodioxides. researchgate.net A study on the reductive dimerization of various substituted nitrosobenzenes to form azoxyarenes utilized single-crystal X-ray diffraction to analyze the structure of the products. d-nb.info This suggests that similar techniques would be invaluable for studying the solid-state structure of this compound and its potential dimeric or polymeric forms.

Research on the polymerization of 1,4-dinitrosobenzene (B86489) has shown that it forms a polymer, poly(1,4-phenyleneazine-N,N-dioxide), whose crystal structure was investigated using X-ray powder diffraction (XRPD) and DFT calculations. researchgate.net This study revealed a highly organized crystal structure with linear chains. researchgate.net It is plausible that this compound could also form similar ordered structures in the solid state. Some azodioxy oligomers and polymers derived from related compounds have been observed to display sharp diffraction peaks, indicating their crystalline nature. researchgate.net

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions. ias.ac.in These interactions, although weaker than covalent bonds, play a crucial role in determining the physical properties of the solid. nih.govrsc.org

For this compound, the crystal packing would be influenced by various noncovalent interactions. These could include π-π stacking interactions between the aromatic rings, dipole-dipole interactions arising from the polar nitroso and cyano groups, and potentially weaker C-H···N or C-H···O hydrogen bonds. nih.govrsc.org The analysis of crystal packing helps in understanding polymorphism, the ability of a compound to exist in more than one crystal form. mdpi.com Different polymorphs can exhibit different physical properties. The study of intermolecular interactions is therefore essential for crystal engineering, which aims to design new solids with desired properties. ias.ac.in

Computational and Theoretical Studies of 4 Nitrosobenzonitrile

Density Functional Theory (DFT) Calculations on 4-Nitrosobenzonitrile

Density Functional Theory (DFT) is a widely utilized computational method that models the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like this compound, offering a balance between accuracy and computational cost.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, this involves minimizing the total energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and physical properties. A key property derived from this analysis is the dipole moment, which for this compound has been calculated to be 0.6197 Debye, indicating a degree of polarity in the molecule. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. ossila.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. ossila.com The energy difference between these two orbitals is known as the HOMO-LUMO gap, a critical parameter for assessing molecular stability and reactivity. wikipedia.org For this compound, the HOMO-LUMO gap has been calculated to be 0.11049 in atomic units (Hartrees). researchgate.net This gap influences the molecule's ability to absorb light and participate in chemical reactions. The electron density distribution maps of these orbitals show the regions of the molecule that are most likely to be involved in electron donation and acceptance.

ParameterCalculated ValueUnit
Dipole Moment0.6197Debye
HOMO-LUMO Gap0.11049Hartrees

DFT calculations are a reliable tool for predicting various spectroscopic parameters. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to different molecular motions can be determined. These theoretical frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy. DFT studies on this compound have identified several key vibrational modes. researchgate.net Additionally, methods like the Gauge-Including Atomic Orbital (GIAO) approach, used in conjunction with DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. ijstr.orgnih.gov

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H Stretching3241
C-N Stretching2338
C-H Scissoring1630
C-H Rocking1536

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. umd.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights into both structural and dynamic properties. njit.edu For a system containing this compound, MD simulations could be utilized to explore its behavior in different environments, such as in solution or in the condensed phase. These simulations can reveal information about conformational dynamics, diffusion rates, and intermolecular interactions with solvent molecules or other solute molecules. Such studies are particularly valuable for understanding how the molecule behaves in a realistic chemical environment, which is essential for applications in materials science and medicinal chemistry.

Conformational Analysis and Intermolecular Interaction Dynamics

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical and chemical properties. Computational methods are employed to explore its conformational landscape and the nature of its interactions with other molecules.

Conformational analysis of this compound primarily involves the rotation around the C-N bond connecting the nitroso group to the phenyl ring. Theoretical calculations, such as those performed using DFT, can determine the potential energy surface associated with this rotation. researchgate.net These studies typically reveal that the planar conformation, where the nitroso group lies in the same plane as the benzene (B151609) ring, is the most stable arrangement. This planarity is favored due to the delocalization of π-electrons between the nitroso group, the aromatic ring, and the nitrile group. The energy barrier to rotation out of this plane can also be calculated, providing information on the molecule's flexibility.

Intermolecular interactions play a significant role in the condensed phases of this compound, influencing its crystal packing and bulk properties. Computational studies can model these interactions, which include van der Waals forces, dipole-dipole interactions, and potentially weaker hydrogen bonds. nih.govnih.gov The nitroso and nitrile groups are both polar, contributing to a significant molecular dipole moment. DFT calculations have been used to determine the dipole moment of this compound to be approximately 0.6197 Debye. researchgate.net The dynamics of these intermolecular interactions can be simulated using molecular dynamics (MD) simulations, which provide a time-resolved picture of molecular motion and interactions in a larger system. rsc.org

Table 1: Calculated Properties of this compound

Property Calculated Value Method
Dipole Moment 0.6197 Debye DFT

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. researchgate.netmdpi.com This is particularly valuable for reactions that are difficult to study experimentally.

A common reaction type for nitroso compounds is their participation in cycloaddition reactions. researchgate.net Theoretical studies, often using DFT, can model the approach of a dienophile or a 1,3-dipole towards this compound. By calculating the energies of the reactants, products, intermediates, and transition states, the most favorable reaction pathway can be identified. nih.gov The geometry of the transition state provides crucial information about the mechanism, such as whether the reaction is concerted or stepwise, and the degree of bond formation and breaking at this critical point. For instance, in a [3+2] cycloaddition reaction, computational analysis can determine whether the two new bonds form simultaneously or sequentially. researchgate.net

Kinetic Isotope Effect Studies for Mechanistic Insights

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, and it can be effectively studied using computational methods. princeton.eduwikipedia.org The KIE is the change in the reaction rate when an atom in a reactant is replaced by one of its heavier isotopes. By calculating the vibrational frequencies of the reactants and the transition state for both the isotopically labeled and unlabeled species, the KIE can be predicted theoretically. nih.gov

For reactions involving this compound, theoretical KIE studies could provide valuable mechanistic insights. For example, if a reaction involves the breaking of a C-H bond on the aromatic ring, substituting that hydrogen with deuterium (B1214612) would be expected to lead to a primary KIE. Computational models can predict the magnitude of this effect, which can then be compared with experimental data to confirm the involvement of that specific bond in the rate-determining step of the reaction. nih.gov Similarly, secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can be calculated to understand changes in hybridization and steric environment at the transition state. wikipedia.org

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving this compound can potentially yield multiple products, leading to issues of regioselectivity and stereoselectivity. Computational chemistry offers robust methods to predict the favored isomers. bibliotekanauki.plnih.govrsc.orgnih.gov

In cycloaddition reactions, for example, the orientation of the reactants determines the regiochemistry of the product. By calculating the activation energies for all possible pathways leading to different regioisomers, the most likely product can be predicted. mdpi.comnih.gov These predictions are often based on frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other is considered. The regioselectivity is typically governed by the pathway that maximizes the orbital overlap between the atoms with the largest orbital coefficients. nih.gov

Stereoselectivity, such as the preference for endo or exo products in a Diels-Alder reaction, can also be addressed computationally. The energy difference between the diastereomeric transition states is calculated, with the lower energy pathway corresponding to the major product. nih.gov These calculations can take into account subtle steric and electronic effects that govern the stereochemical outcome of the reaction. dntb.gov.ua

Theoretical Investigations of Photoreactivity and Excited State Dynamics

The interaction of this compound with light can lead to a variety of photochemical and photophysical processes. Theoretical methods are essential for understanding the nature of its electronically excited states and the dynamics of its photoreactions. nih.govrsc.orgchemrxiv.orgarxiv.org

Upon absorption of a photon, this compound is promoted to an electronically excited state. The nature of these excited states, such as whether they are of nπ* or ππ* character, can be determined using time-dependent DFT (TD-DFT) or more advanced multireference methods like the complete active space self-consistent field (CASSCF) method. researchgate.netresearchgate.net These calculations provide information on the energies of the excited states and the probabilities of electronic transitions.

The subsequent fate of the excited molecule, including processes like internal conversion, intersystem crossing to a triplet state, and photochemical reactions, can be modeled by mapping the potential energy surfaces of the excited states. researchgate.netsemanticscholar.org For nitroaromatic compounds, it is known that the nitro (or in this case, nitroso) group plays a crucial role in the excited state dynamics. arxiv.org Theoretical studies on related molecules like 4-(dimethylamino)benzonitrile (B74231) have shown complex excited-state processes involving intramolecular charge transfer (ICT), which may also be relevant for this compound due to the presence of the electron-withdrawing nitrile and nitroso groups. nih.govresearchgate.netnih.gov Computational simulations can trace the relaxation pathways from the initially excited state, identifying key intermediates and transition states that lead to photoproducts or return the molecule to its ground state. researchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound

Advanced Synthetic Applications of 4 Nitrosobenzonitrile

As a Building Block in Complex Organic Synthesis

The reactivity of the nitroso and nitrile functionalities makes 4-nitrosobenzonitrile a key intermediate in the construction of intricate molecular architectures. It is particularly useful in the synthesis of nitrogen-containing heterocyclic compounds and functionalized aromatic systems.

Precursor for Nitrogen-Containing Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its nitroso group can act as a reactive dienophile in hetero-Diels-Alder reactions, and the nitrile group can participate in cyclotrimerization reactions.

One of the notable applications of this compound is in the hetero-Diels-Alder reaction , a powerful tool for the formation of six-membered heterocyclic rings. In these reactions, the nitroso group (-N=O) of this compound acts as a dienophile, reacting with a conjugated diene to form a 1,2-oxazine ring system. The reaction proceeds with high regioselectivity, affording a direct route to these important heterocyclic scaffolds. The versatility of the Diels-Alder reaction allows for the use of a wide range of dienes, enabling the synthesis of a diverse library of substituted 1,2-oxazines.

Another significant application is the use of this compound in the synthesis of triazine-based compounds . The nitrile group (-C≡N) can undergo cyclotrimerization , a process where three molecules of the nitrile react to form a stable 1,3,5-triazine (B166579) ring. This reaction provides a straightforward method for constructing symmetrically substituted triazine cores, which are important structural motifs in various functional materials and pharmaceuticals. For instance, the cyclotrimerization of this compound can lead to the formation of a trinitroso-substituted triphenyltriazine, a precursor for porous polymer networks.

Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound
Reaction TypeReactantResulting HeterocycleKey Feature
Hetero-Diels-Alder ReactionConjugated Diene1,2-OxazineActs as a dienophile
CyclotrimerizationThis compound (self-reaction)1,3,5-TriazineFormation of a symmetrically substituted triazine ring

Role in the Synthesis of Functionalized Aromatic Systems and Derivatives

This compound is a versatile reagent for the synthesis of various functionalized aromatic systems, including anilines, biaryls, and azo dyes. These transformations often involve the chemical manipulation of the nitroso group.

Functionalized Anilines: The nitroso group of this compound can be readily reduced to an amino group, providing a direct route to 4-aminobenzonitrile (B131773) and its derivatives. This transformation is a fundamental step in the synthesis of more complex functionalized anilines, which are key intermediates in the pharmaceutical and agrochemical industries.

Biaryl Compounds: While direct cross-coupling reactions involving the nitroso group are not common, this compound can serve as a precursor to diazonium salts, which are widely used in the synthesis of biaryl compounds through reactions like the Gomberg-Bachmann reaction. The nitroso group can be converted to a primary amine, which is then diazotized to form the reactive diazonium salt. This intermediate can then be coupled with another aromatic ring to form a biaryl structure.

Azo Dyes: Azo dyes, characterized by the -N=N- functional group, are a large and commercially important class of colored compounds. The synthesis of azo dyes typically involves an azo coupling reaction , where a diazonium salt reacts with an electron-rich aromatic compound. As mentioned, this compound can be a precursor to the required diazonium salt. The resulting azo dyes containing the benzonitrile (B105546) moiety may exhibit interesting photophysical properties. nih.govunb.calongdom.orgcuhk.edu.hkresearchgate.net

Catalytic Applications Involving this compound

The potential for this compound to be involved in catalytic processes is an area of scientific interest, though specific applications are not yet widely reported in the literature.

As a Ligand or Component in Catalytic Systems

There is limited direct information available in the scientific literature detailing the use of this compound as a ligand in catalytic systems. The nitrile group in this compound has the potential to coordinate with transition metals, similar to other nitrile-containing ligands like acetonitrile (B52724) and benzonitrile. wikipedia.org The electronic properties of the aromatic ring, influenced by both the nitroso and cyano groups, could modulate the coordinating ability of the nitrile and the stability and reactivity of the resulting metal complex. The nitroso group could also potentially interact with a metal center. However, specific examples of well-defined catalytic systems where this compound acts as a crucial ligand are not extensively documented.

Role as a Reactant in Catalytic Transformations

Similarly, there is a scarcity of specific examples in the reviewed literature where this compound serves as a primary reactant in catalytic transformations. In principle, the nitroso group could act as an oxidant in certain catalytic cycles. For instance, in some catalytic reactions, nitroso compounds can be used for the oxidation of substrates. However, the application of this compound in such a role has not been a major focus of reported research. Further investigation is needed to explore its potential as a reactant in novel catalytic processes.

Applications in Materials Science

The presence of both nitrile and nitroso functional groups in this compound makes it an attractive building block for the synthesis of functional materials with potential applications in various fields of materials science.

The nitrile group of this compound allows for its use as a monomer in the synthesis of porous organic polymers (POPs) and covalent triazine frameworks (CTFs) . Through reactions like cyclotrimerization, this compound can be incorporated into highly cross-linked, porous networks. These materials are of interest for applications in gas storage and separation due to their high surface area and tunable pore sizes. The presence of the nitroso group within the polymer framework could also impart specific functionalities and properties to the material.

The rigid, polar structure of this compound, containing both a strong dipole from the nitrile group and the polar nitroso group, suggests its potential use in the synthesis of liquid crystals . The incorporation of such polar moieties into calamitic (rod-like) or discotic (disc-like) molecular structures is a common strategy for designing liquid crystalline materials with specific dielectric and optical properties.

Furthermore, molecules with electron-donating and electron-accepting groups, such as the nitroso and nitrile groups in this compound, are known to exhibit nonlinear optical (NLO) properties. ias.ac.injhuapl.eduazooptics.comacadpubl.eu These materials can interact with intense laser light to produce a variety of optical effects. While the NLO properties of this compound itself may not be exceptionally large, it could serve as a key building block for the synthesis of more complex organic chromophores with enhanced NLO responses for applications in photonics and optoelectronics.

Table 2: Potential Applications of this compound in Materials Science
Material TypeRole of this compoundPotential Application
Porous Organic Polymers (POPs) / Covalent Triazine Frameworks (CTFs)Monomer for polymer synthesisGas storage and separation
Liquid CrystalsComponent in the synthesis of mesogenic moleculesDisplays and optical switching
Nonlinear Optical (NLO) MaterialsPrecursor for NLO chromophoresPhotonics and optoelectronics

Design and Synthesis of Azodioxy-Linked Porous Polymers

The synthesis of functional azodioxy-linked porous polymers has been advanced through innovative strategies utilizing aromatic polynitroso compounds. nih.gov A key development in this area involves the use of this compound as a precursor for creating triazine-based trinitroso building blocks. nih.govresearchgate.netsemanticscholar.org This novel synthetic approach employs the cyclotrimerization of this compound to produce a triphenyltriazine moiety functionalized with para-nitroso groups. nih.govsemanticscholar.org

This method represents a significant departure from traditional multi-step synthetic routes, offering a more direct pathway to complex, highly functionalized monomers. semanticscholar.org Once synthesized, these aromatic polynitroso compounds, including the triazine-based derivative from this compound, demonstrate the ability to form E-azodioxy oligomers or polymers in the solid state. nih.govresearchgate.netsemanticscholar.org The polymerization property of these compounds is foundational to creating azodioxy porous networks. nih.govresearchgate.net

The resulting polymers can exhibit varying degrees of crystallinity. For instance, while azodioxy polymers with a triphenylbenzene core have been found to be amorphous, those derived from triphenyltriazine building blocks—accessible via this compound—can display sharp diffraction peaks, indicating a more crystalline nature. nih.govresearchgate.net Computational studies suggest that these triphenyltriazine-based building blocks may form organized polymer networks composed of serrated layers. nih.gov This controlled synthesis of specific building blocks is crucial for designing new functional materials with tailored properties. semanticscholar.org

Investigations of Gas Adsorption Properties (e.g., CO2) in Derived Materials

The porous networks created from azodioxy-linked polymers are being investigated for their potential applications in gas adsorption, particularly for the capture of carbon dioxide (CO2), a primary greenhouse gas. nih.govresearchgate.netsemanticscholar.org The inherent porosity and the chemical nature of the azodioxy linkages make these materials promising candidates for selective gas uptake. researchgate.net

Research indicates that the CO2 adsorption properties of azodioxy-linked porous organic polymers can be predicted by examining their calculated electrostatic potential values. researchgate.netresearcher.life This computational approach allows for the screening and design of materials with potentially high affinity for CO2. While specific CO2 uptake data for polymers derived directly from the cyclotrimerization of this compound is still an emerging area of study, the broader class of nitrogen-rich porous organic polymers (POPs), such as azo-linked POPs, has demonstrated significant capabilities for CO2 capture. These related materials provide a benchmark for the potential performance of azodioxy-linked analogues.

For example, certain azo-linked porous organic polymers (azo-POPs) have shown notable CO2 uptake capacities and high selectivity over nitrogen (N2). nih.gov The presence of polar functional groups and high surface areas within these porous frameworks are key contributors to their gas adsorption performance. nih.govacs.org

Below is a table summarizing the CO2 uptake performance of various related porous organic polymers, illustrating the typical range of adsorption capacities for this class of materials.

Polymer NameBET Surface Area (m²/g)CO₂ UptakeConditionsCO₂/N₂ Selectivity
man-Azo-P1 29032 cm³/g273 K, 1 barNot Specified
man-Azo-P2 7820 cm³/g273 K, 1 barNot Specified
Azo-COP up to 729.6up to 2.55 mmol/g273 K, 1 bar95.6 - 165.2 (at 298 K)
pCAGEs 582 - 820up to 4.21 mmol/g273 K, 1 bar72/1 - 100/1

This table presents data for various azo-linked porous organic polymers to provide context for the potential gas adsorption properties of azodioxy-linked materials. Data is sourced from references nih.govnih.govmorressier.com.

The development of azodioxy-linked polymers from precursors like this compound is part of a larger effort to create robust, functional materials for environmental applications, including carbon capture. nih.govnih.gov

Future Research Trajectories and Emerging Paradigms for 4 Nitrosobenzonitrile Chemistry

Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Sustainability

The principles of green chemistry are increasingly guiding the development of synthetic routes in modern organic chemistry, with a strong emphasis on maximizing atom economy and minimizing waste. nih.govjocpr.comrsc.org Traditional methods for the synthesis of nitroso compounds often involve stoichiometric oxidants that generate significant amounts of byproducts. Future research in the synthesis of 4-nitrosobenzonitrile is geared towards the development of catalytic and more sustainable methods.

A promising avenue lies in the direct catalytic oxidation of 4-aminobenzonitrile (B131773). This approach, if realized with high selectivity and yield, would represent a significant improvement in atom economy over multi-step sequences. Research into green oxidation methods for aromatic amines provides a strong foundation for this endeavor. The ideal catalyst would be robust, recyclable, and operate under mild conditions, utilizing environmentally benign oxidants such as molecular oxygen or hydrogen peroxide.

The table below outlines potential catalytic systems for the sustainable synthesis of this compound from 4-aminobenzonitrile, drawing parallels from existing green oxidation methodologies for aromatic amines.

Catalyst SystemOxidantPotential Advantages
Supported Metal Nanoparticles (e.g., Au, Pd)O₂ or AirHigh activity, potential for high selectivity, catalyst recyclability.
Transition Metal Complexes (e.g., Mn, Fe, Co)H₂O₂Mild reaction conditions, use of a green oxidant.
Heterogeneous Catalysts (e.g., Metal Oxides)O₂ or AirEase of separation and reuse, thermal stability.
Biocatalytic Systems (e.g., Oxidoreductases)O₂ or AirHigh selectivity, environmentally benign conditions.

The development of these methodologies will not only provide a more sustainable route to this compound but also contribute to the broader field of green chemistry by offering new tools for the selective oxidation of functionalized aromatic amines.

Exploration of Uncharted Reactivity Patterns and Complex Cascade Reactions

The dual functionality of this compound, featuring both a reactive nitroso group and a versatile nitrile group, opens the door to a wide array of uncharted reactivity patterns and the design of complex cascade reactions. wikipedia.org Cascade reactions are highly desirable as they allow for the construction of complex molecular architectures in a single operation, thereby increasing efficiency and reducing waste. wikipedia.org

One of the most promising areas of exploration is the hetero-Diels-Alder reaction, where the nitroso group acts as a potent dienophile. beilstein-journals.orgwikipedia.orgsigmaaldrich.comorganic-chemistry.orgnih.gov The electron-withdrawing nature of the para-cyano group is expected to enhance the dienophilic character of the nitroso moiety, making this compound a highly reactive partner in [4+2] cycloadditions with a variety of dienes. This reactivity can be harnessed to synthesize novel six-membered heterocyclic rings containing a nitrogen-oxygen bond, which are valuable scaffolds in medicinal chemistry and materials science.

Future research will likely focus on:

Asymmetric Hetero-Diels-Alder Reactions: The development of chiral catalysts to control the stereochemical outcome of the cycloaddition, providing access to enantiomerically pure heterocyclic compounds.

Cascade Reactions Initiated by Cycloaddition: Designing reaction sequences where the initial hetero-Diels-Alder adduct undergoes subsequent intramolecular transformations, triggered by the newly formed functionalities. For instance, the nitrile group could participate in a subsequent cyclization or rearrangement.

The table below illustrates a hypothetical cascade reaction initiated by the hetero-Diels-Alder reaction of this compound.

StepReaction TypeReactantsIntermediate/Product
1Hetero-Diels-AlderThis compound + DieneCycloadduct
2Intramolecular CyclizationCycloadductPolycyclic Heterocycle
3Aromatization/RearrangementPolycyclic HeterocycleComplex Fused Ring System

By carefully selecting the diene and reaction conditions, it may be possible to orchestrate these multi-step transformations in a single pot, leading to the rapid assembly of complex molecular frameworks from simple starting materials.

Integration of this compound into Supramolecular Chemistry and Nanotechnology

The unique combination of a polar nitrile group and a coordinating nitroso group makes this compound an attractive building block for the construction of novel supramolecular assemblies and functional nanomaterials. The nitrile functionality is a well-established coordinating group in the formation of metal-organic frameworks (MOFs), while the nitroso group can participate in various non-covalent interactions. nih.govresearchgate.netrsc.orgberkeley.edu

Future research in this area will likely explore:

This compound as a Linker in MOFs: The synthesis of MOFs where this compound or its derivatives act as organic linkers. The nitroso group could be post-synthetically modified within the framework to introduce new functionalities or act as a recognition site for guest molecules.

Functionalization of Nanoparticles: The attachment of this compound to the surface of nanoparticles, such as gold nanoparticles, to impart specific recognition or catalytic properties. nih.govnih.govsciepublish.comdovepress.comresearchgate.net The nitrile group can serve as an anchor to the nanoparticle surface, while the exposed nitroso group can be used for further chemical transformations or to interact with biological targets.

The table below summarizes the potential roles of this compound in these advanced materials.

Application AreaRole of this compoundPotential Properties/Functionalities
Metal-Organic FrameworksOrganic LinkerTunable porosity, catalytic activity, guest recognition.
Functionalized NanoparticlesSurface LigandTargeted drug delivery, biosensing, catalysis.
Self-Assembled MonolayersMolecular ComponentModified surface properties, molecular electronics.

The integration of this compound into these fields holds the promise of creating new materials with tailored properties for applications in catalysis, sensing, and biomedical sciences.

Advancement of Predictive Computational Models for Rational Design of this compound Derivatives and Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. In the context of this compound chemistry, computational models can play a crucial role in accelerating the discovery and development of new derivatives with desired properties and in understanding their reactivity.

Future research in this domain will focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: The development of QSAR models to correlate the structural features of this compound derivatives with their chemical or biological activity. nih.govnih.govdergipark.org.trresearchgate.net These models can be used to virtually screen libraries of compounds and prioritize the synthesis of the most promising candidates.

Prediction of Reaction Mechanisms and Selectivity: The use of quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the mechanisms of reactions involving this compound. These calculations can provide insights into the transition state structures and activation energies, allowing for the prediction of reaction pathways and the rationalization of observed stereoselectivities.

The table below highlights the key areas where computational modeling can impact the future of this compound chemistry.

Computational ApproachApplicationPredicted Properties/Outcomes
QSARRational Design of DerivativesBiological activity, catalytic performance, material properties.
DFT CalculationsMechanistic StudiesReaction pathways, transition state energies, spectroscopic properties.
Molecular DockingSupramolecular ChemistryBinding affinities, interaction modes with host molecules.
Molecular DynamicsNanomaterialsConformation and stability of surface-functionalized nanoparticles.

By leveraging the power of computational chemistry, researchers can more efficiently explore the vast chemical space of this compound derivatives and design molecules with tailored functionalities for a wide range of applications.

Q & A

Q. What are the established synthetic routes for 4-nitrosobenzonitrile, and what experimental considerations are critical for achieving high yields?

The synthesis of this compound often involves cyclotrimerization reactions. For example, benzene-based trinitroso compounds can be synthesized via cyclotrimerization of this compound, followed by reduction to produce dinitroso derivatives . Key considerations include:

  • Reagent purity : Impurities in starting materials (e.g., 4-nitrosoacetophenone) can lead to side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., acetic acid) are preferred for Mill's coupling reactions to stabilize intermediates .
  • Temperature control : Reactions are typically conducted under mild conditions (e.g., room temperature) to avoid decomposition of nitroso groups.

Q. How can researchers characterize the structural and photophysical properties of this compound derivatives?

Characterization methods include:

  • UV-Vis spectroscopy : Used to study photochemical behavior, such as protonation/deprotonation equilibria in CH2_2Cl2_2 solutions .
  • Solid-state NMR or X-ray diffraction : To confirm the formation of E-azodioxy oligomers or polymers, which are common in solid-state structures .
  • Solubility testing : Derivatives like acetate salts may exhibit poor solubility, requiring alternative isolation methods (e.g., free amine forms) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use N100/P3 respirators for dust control and nitrile gloves to prevent skin contact .
  • Ventilation : Work in fume hoods to avoid inhalation of vapors or particulates .
  • Waste disposal : Collect residues in closed containers and avoid environmental release due to potential ecotoxicity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for this compound’s reactivity?

Conflicting results (e.g., unexpected stability under specific conditions) can be addressed by:

  • Density Functional Theory (DFT) : To predict reaction pathways and intermediates, such as the stability of azodioxy linkages in polymers .
  • Molecular dynamics simulations : To study solvent effects on protonation states, particularly in dichloromethane .
  • Constraint-based random simulation : For identifying over-constrained scenarios in reaction design (e.g., avoiding insoluble byproducts) .

Q. What methodologies optimize the integration of this compound into supramolecular systems?

  • Host-guest chemistry : Use this compound as a photoresponsive component in artificial molecular pumps, leveraging its reversible photoisomerization in CH2_2Cl2_2 .
  • Coordination polymers : Pair with transition metals (e.g., Fe or Cu) to create stimuli-responsive materials, monitoring changes via cyclic voltammetry .
  • Solvent engineering : Address solubility challenges by testing ionic liquids or co-solvents to stabilize reactive intermediates .

Q. How do environmental factors (pH, temperature) influence the stability of this compound-derived polymers?

  • pH-dependent degradation : Protonation at acidic conditions (e.g., using triflic acid) can disrupt azodioxy bonds, requiring buffered environments for long-term stability .
  • Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>147°C), guiding storage conditions .
  • Humidity control : Hygroscopic derivatives may require desiccants to prevent hydrolysis of nitrile groups .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound derivatives?

  • Reproducibility checks : Verify solvent purity and degassing protocols, as oxygen can oxidize nitroso groups .
  • Alternative solvents : Test dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) if CH2_2Cl2_2 yields inconsistent results .
  • Crystallography : Compare crystal packing effects, which may explain variations in solubility between batches .

Q. What strategies validate conflicting photochemical behavior in cyanoazobenzene derivatives?

  • Controlled irradiation experiments : Use monochromatic light sources to isolate wavelength-specific effects .
  • Cross-validation with NMR : Monitor real-time structural changes during irradiation to confirm reversible isomerization .
  • Collaborative benchmarking : Compare results with independent studies using standardized protocols (e.g., IUPAC guidelines) .

Methodological Resources

  • Synthetic protocols : and detail reaction conditions for Mill's coupling and cyclotrimerization.
  • Safety guidelines : ALADDIN SCIENTIFIC CORPORATION’s SDS provides handling protocols .
  • Computational tools : NIST’s thermochemical databases support stability predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.